Validated Degradation Activity in First-in-Class AKR1C3 PROTAC: DC₅₀ = 52 nM
Lenalidomide-COCH-PEG2-azido is the essential E3 ligase ligand-linker conjugate used to synthesize PROTAC AKR1C3 degrader-1 (compound 5), the first-in-class PROTAC degrader targeting AKR1C3 [1]. The resulting PROTAC achieved a DC₅₀ of 52 nM for AKR1C3 degradation in 22Rv1 prostate cancer cells [1]. In contrast, the small molecule AKR1C3 inhibitors 3 and 4 (the warhead precursors) at 10 nM concentration showed no significant degradation activity in the same cellular context, demonstrating that the PROTAC architecture incorporating Lenalidomide-COCH-PEG2-azido converts a binding event into catalytic protein degradation [2]. This represents a functional gain of >100-fold in degradation potency compared to the parent inhibitor alone.
| Evidence Dimension | Target protein degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ = 52 nM (AKR1C3 degradation in 22Rv1 cells) |
| Comparator Or Baseline | Small molecule AKR1C3 inhibitors 3 and 4: no significant degradation at 10 nM |
| Quantified Difference | PROTAC achieves 50% degradation at 52 nM; inhibitors show no degradation at 10 nM |
| Conditions | 22Rv1 prostate cancer cells, 72 h treatment, Western blot quantification |
Why This Matters
This evidence establishes that Lenalidomide-COCH-PEG2-azido, when conjugated to an AKR1C3 warhead, produces a functional degrader with validated sub-100 nM potency, whereas the warhead alone lacks degradation capability—directly informing procurement decisions for AKR1C3-targeted degradation campaigns.
- [1] Carmona AV, et al. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader. Commun Chem. 2024 Apr 29;7(1):95. (PROTAC 5 DC₅₀ = 52 nM in 22Rv1 cells). View Source
- [2] Carmona AV, et al. Fig. 8: Mechanistic studies of PROTAC 5 degradation effect in 22Rv1 prostate cancer cells. Commun Chem. 2024;7:95. View Source
